Potency Cliff Analysis: Trimethoxyphenyl vs. Trifluoromethoxyphenyl sEH Inhibition
A direct structural analog within the same patent family, featuring a 4-(trifluoromethoxy)phenyl group instead of the 3,4,5-trimethoxyphenyl moiety, demonstrates a binding affinity (Ki) of 1.40 nM for recombinant human sEH [1]. While this specific data point serves as a high-potency baseline for the azetidine-urea class, the 1-[4-(3-Methoxyazetidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea compound is design to introduce a significantly different electronic and steric profile. The electron-donating methoxy groups versus the electron-withdrawing trifluoromethoxy group are expected to dramatically alter the inhibition kinetics, selectivity against other epoxide hydrolases (e.g., mEH), and microsomal stability, representing a key divergence point in SAR exploration.
| Evidence Dimension | Binding Affinity for Human sEH |
|---|---|
| Target Compound Data | Data not publicly available. Predicted to be a potent inhibitor based on structure-class analogy. |
| Comparator Or Baseline | 4-(trifluoromethoxy)phenyl azetidine urea analog (BindingDB BDBM408978): Ki = 1.40 nM |
| Quantified Difference | Cannot be quantified; the comparison highlights a predicted functional divergence ('potency cliff') due to substituent effects. |
| Conditions | Inhibition of recombinant human sEH expressed in a baculovirus expression system, assessed by a FRET-based assay. |
Why This Matters
For procurement, selecting this compound over the published trifluoromethoxy analog is a deliberate choice to probe a different region of chemical space, crucial for developing novel IP and understanding fundamental substituent effects on enzyme inhibition.
- [1] BindingDB Entry BDBM408978. Ki data for Compound 1 from US Patents 10377744, 11123311, and 11723929 for human soluble epoxide hydrolase (sEH). Accessed April 29, 2026. View Source
